REACTION_CXSMILES
|
N[C:2]1[C:3]([N+]([O-])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.N[C:12]1C=N[CH:15]=[CH:16][C:17]=1[N+]([O-])=O.C(#N)[CH:22]=[CH2:23].O1CCO[CH2:27][CH2:26]1>>[OH-:9].[CH2:5]([N+:4]([CH2:22][CH3:23])([CH2:26][CH3:27])[CH2:3][CH3:2])[C:6]1[CH:7]=[CH:12][CH:17]=[CH:16][CH:15]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |